
Methyl 3-(1-formyl-3,3-dimethyl-2-oxocyclohexyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(1-formyl-3,3-dimethyl-2-oxocyclohexyl)propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a cyclohexane ring with various functional groups attached, making it a versatile molecule in organic synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1-formyl-3,3-dimethyl-2-oxocyclohexyl)propanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the formyl group can yield the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters depending on the nucleophile used
Aplicaciones Científicas De Investigación
Methyl 3-(1-formyl-3,3-dimethyl-2-oxocyclohexyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those involving ester functionalities.
Industry: The compound is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of Methyl 3-(1-formyl-3,3-dimethyl-2-oxocyclohexyl)propanoate involves its interaction with various molecular targets, depending on the specific application. In enzymatic reactions, the ester bond is typically hydrolyzed by esterases, leading to the formation of the corresponding alcohol and carboxylic acid. The formyl group can also participate in nucleophilic addition reactions, forming various adducts.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(2-oxocyclohexyl)propanoate
- Ethyl 3-(1-formyl-3,3-dimethyl-2-oxocyclohexyl)propanoate
Uniqueness
Methyl 3-(1-formyl-3,3-dimethyl-2-oxocyclohexyl)propanoate is unique due to the presence of both a formyl group and an ester group on the cyclohexane ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in organic synthesis and industrial processes.
Propiedades
Número CAS |
61188-01-0 |
|---|---|
Fórmula molecular |
C13H20O4 |
Peso molecular |
240.29 g/mol |
Nombre IUPAC |
methyl 3-(1-formyl-3,3-dimethyl-2-oxocyclohexyl)propanoate |
InChI |
InChI=1S/C13H20O4/c1-12(2)6-4-7-13(9-14,11(12)16)8-5-10(15)17-3/h9H,4-8H2,1-3H3 |
Clave InChI |
RFGDSEFPFQLHRO-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC(C1=O)(CCC(=O)OC)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


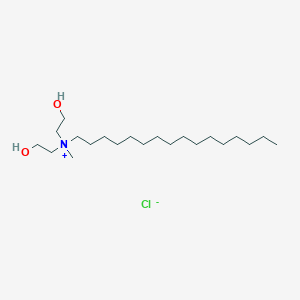
![1-[[2-(Furan-2-yl)-1,3-dioxolan-2-yl]methyl]imidazole;nitric acid](/img/structure/B14595479.png)
![1-[2-(4-Nitrophenyl)hexyl]-1H-imidazole](/img/structure/B14595484.png)
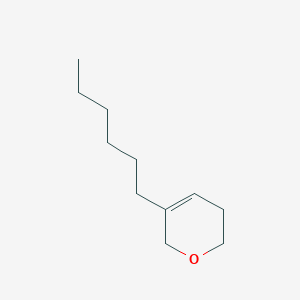
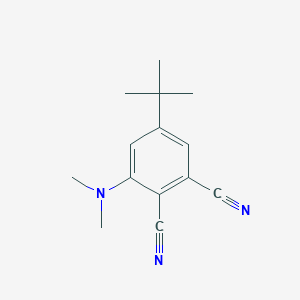
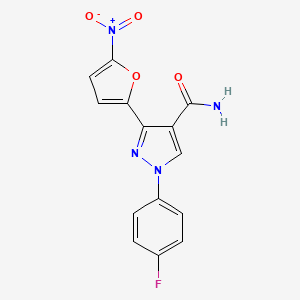
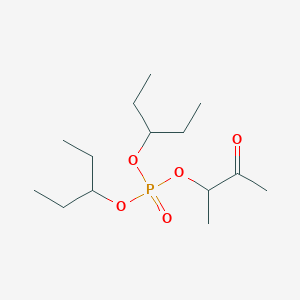
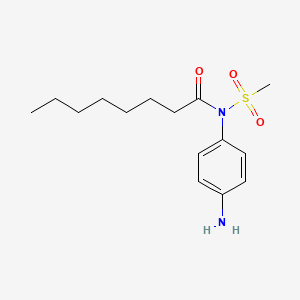





![5-[(2-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14595573.png)
